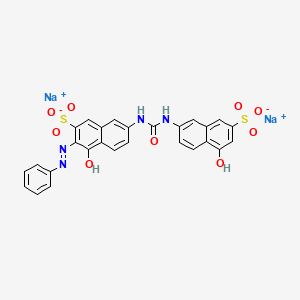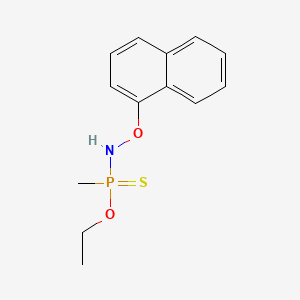
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester typically involves the reaction of P-methyl-N-(1-naphthalenyloxy)phosphonamidothioic acid with an ethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into phosphonamidothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-methyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-propyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-butyl ester
Uniqueness
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical reactions is required.
Properties
CAS No. |
63815-53-2 |
|---|---|
Molecular Formula |
C13H16NO2PS |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[[ethoxy(methyl)phosphinothioyl]amino]oxynaphthalene |
InChI |
InChI=1S/C13H16NO2PS/c1-3-15-17(2,18)14-16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,3H2,1-2H3,(H,14,18) |
InChI Key |
HNKLAYIXVYKDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)NOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


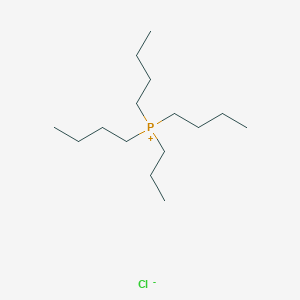


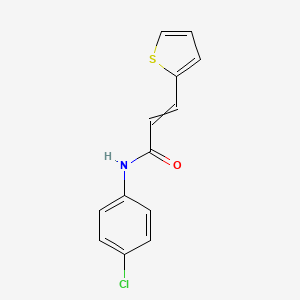
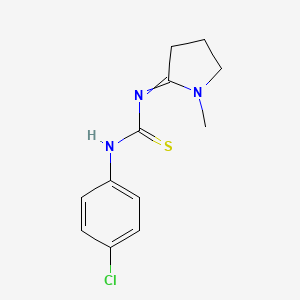

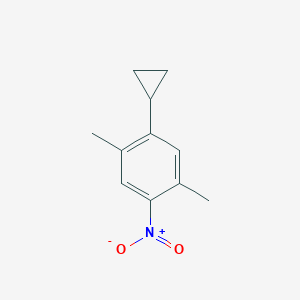
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)

![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
